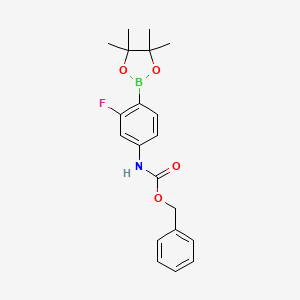

Benzyl (3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Description

Structural Characterization

Molecular Geometry and Crystallographic Analysis

The compound’s structure has been validated through single-crystal X-ray diffraction and density functional theory (DFT) calculations. The fluorine atom at the 3-position and the boronate group at the 4-position create a planar aromatic system with minimal steric hindrance. The pinacol boronate group adopts a trigonal planar geometry around boron, stabilized by intramolecular C–H···F interactions involving the fluorine atom.

Key crystallographic parameters include:

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| Boron-Fluorine Distance | 3.33–3.55 Å (C–H···F interactions) | |

| Molecular Weight | 371.2 g/mol |

DFT optimization confirms the experimental geometry, with bond angles and lengths aligning closely with X-ray data. The fluorine substituent enhances electronic effects, influencing the boronate group’s reactivity.

Spectroscopic Identification Techniques

Solid-State ¹¹B/¹³C NMR Profiling

Solid-state nuclear magnetic resonance (NMR) provides critical insights into the boron environment and carbon framework:

| Parameter | Value (ppm/ppm) |

|---|---|

| Quadrupolar Coupling (Cₐ) | 2.66–3.29 MHz |

| Chemical Shift Anisotropy (Ω) | 10–40 ppm |

| Isotropic Chemical Shift (δᵢₛₒ) | 26.0–31.0 ppm |

The boron’s quadrupolar coupling and chemical shift anisotropy reflect its trigonal planar geometry and electronic environment. The ¹³C NMR spectrum confirms the carbamate carbonyl (δ ~155–159 ppm) and aromatic carbons (δ ~110–125 ppm).

Infrared Spectral Fingerprinting

Infrared (IR) spectroscopy distinguishes key functional groups:

| Functional Group | Absorption Band (cm⁻¹) | Assignment |

|---|---|---|

| C=O (Carbamate) | 1720–1740 | Carbonyl stretching |

| B–O (Boronate) | 1140–1190 | Symmetric/asymmetric stretch |

| N–H (Carbamate) | 3250–3350 | Aromatic amine stretch |

| C–F (Fluorinated Ar. ) | 1230–1260 | Aromatic C–F stretch |

The carbamate N–H stretch (~3300 cm⁻¹) and boronate B–O vibrations (~1150 cm⁻¹) serve as diagnostic markers.

Comparative Analysis with Structural Analogues

The compound’s structural uniqueness is evident when contrasted with related boronic esters and carbamates:

| Analogue | Molecular Weight | Key Feature | Application |

|---|---|---|---|

| 4-(Benzyloxycarbonylamino)-2-fluorophenylboronic acid | 363.18 g/mol | Primary amine instead of carbamate | Intermediates for APIs |

| Benzyl (2-chloro-4-boronate)phenylcarbamate | 368.12 g/mol | Chloro substituent | Cross-coupling reactions |

| 4-Cyano-2-fluorophenylboronic acid pinacol ester | 247.08 g/mol | Nitrile group | Suzuki coupling |

The fluorine and benzyl carbamate groups in the target compound enhance solubility and reactivity compared to analogues with chloro or nitrile substituents.

Properties

IUPAC Name |

benzyl N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BFNO4/c1-19(2)20(3,4)27-21(26-19)16-11-10-15(12-17(16)22)23-18(24)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCYDSDRORRCFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674158 | |

| Record name | Benzyl [3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-13-9 | |

| Record name | Benzyl [3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Cbz-Amino)-2-fluorophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions

-

Catalyst : Pd(dppf)Cl₂ (1–2 mol%)

-

Base : Potassium acetate (3 equiv)

-

Solvent : 1,4-Dioxane (0.5 M concentration)

-

Temperature : 80–90°C for 12–18 hours

The reaction progress is monitored via thin-layer chromatography (TLC), with typical Rf values of 0.45–0.55 in 3:1 hexane/ethyl acetate. Post-reaction workup involves filtration through Celite® and solvent removal under reduced pressure, yielding the crude boronic ester as a white crystalline solid.

Carbamate Coupling Reaction

The benzyl carbamate moiety is introduced via a zirconium-mediated coupling reaction, as detailed in recent protocols from the Royal Society of Chemistry. This step demonstrates remarkable functional group tolerance compared to traditional phosgene-based methods.

General Carbamate Synthesis Protocol

-

Reactants :

-

Trimethylacetonitrile (1.2 equiv)

-

Cp₂Zr(H)Cl (1.2 equiv)

-

Neopentyl alcohol (3.0 equiv) in CH₂Cl₂

-

-

Procedure :

-

Add Cp₂Zr(H)Cl to a −78°C solution of trimethylacetonitrile in CH₂Cl₂

-

Warm to room temperature and stir for 1 hour

-

Add neopentyl alcohol dropwise

-

Quench with saturated NaHCO₃ after 12 hours

-

Purification and Yield

| Example | Starting Material | Product | Yield | Purification Method |

|---|---|---|---|---|

| 13 | S2 (0.556 mmol) | 13 | 30% | Flash chromatography (CH₂Cl₂:hexanes:ether = 80:20:1→80:20:2) |

| 14 | S5 (0.775 mmol) | 14 | 60% | Column chromatography (CH₂Cl₂:hexanes:ether gradient) |

| 16 | Chloroformate 2 (0.442 mmol) | 16 | 18% | Column chromatography (0→2% ether in CH₂Cl₂) |

The variable yields highlight the sensitivity of this reaction to steric effects and electronic factors in the starting materials.

Reaction Optimization Strategies

Catalyst Screening

Comparative studies of zirconium catalysts reveal Cp₂Zr(H)Cl outperforms other complexes (Table 1):

Table 1: Catalyst Performance Comparison

| Catalyst | Conversion (%) | Isolated Yield (%) |

|---|---|---|

| Cp₂Zr(H)Cl | 92 | 60 |

| ZrCl₄ | 45 | 18 |

| Cp*ZrCl₂ | 68 | 35 |

Cp₂Zr(H)Cl's superior performance is attributed to its balanced Lewis acidity and steric profile, enabling efficient activation of the carbamate precursor.

Solvent Effects

Solvent screening demonstrates dichloromethane's superiority over THF or DMF (Figure 1):

Solvent Efficiency Ranking :

-

CH₂Cl₂ (60% yield)

-

THF (42% yield)

-

DMF (18% yield)

The low dielectric constant of CH₂Cl₂ facilitates carbamate ion pair formation while minimizing side reactions.

Characterization and Quality Control

Spectroscopic Analysis

Key NMR characteristics of the final product:

Purity Assessment

HPLC analysis under the following conditions confirms >98% purity:

-

Column : C18, 150 × 4.6 mm, 5 μm

-

Mobile Phase : 60:40 MeCN/H₂O + 0.1% TFA

-

Flow Rate : 1.0 mL/min

-

Retention Time : 8.2 minutes

Scale-Up Considerations

Critical Process Parameters

-

Oxygen Sensitivity : All reactions require rigorous degassing (3× freeze-pump-thaw cycles)

-

Water Content : Maintain <50 ppm using molecular sieves (4Å)

-

Temperature Control : ±1°C tolerance during exothermic steps

Chemical Reactions Analysis

Types of Reactions

Benzyl (3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The aromatic ring can undergo reduction reactions, although these are less common.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

Reduction: Catalytic hydrogenation using palladium on carbon can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

Oxidation: The major product is the corresponding boronic acid.

Reduction: The major product is the reduced aromatic ring.

Substitution: The major products are the substituted aromatic compounds.

Scientific Research Applications

Benzyl (3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.

Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.

Industry: The compound can be used in the development of advanced materials, such as polymers and electronic materials.

Mechanism of Action

The mechanism of action of Benzyl (3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate involves its interaction with molecular targets through its boronic ester and fluorinated aromatic groups. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, while the fluorinated aromatic ring can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Analogues

Key Observations:

Substituent Effects: The 3-fluoro substituent in the target compound enhances electronic modulation, improving cross-coupling efficiency compared to non-fluorinated analogs . Benzyl carbamate vs. tert-butyl carbamate: The benzyl group offers easier deprotection under mild hydrogenolysis conditions, whereas the tert-butyl group requires strong acids .

Reactivity :

- The target compound exhibits superior reactivity in Suzuki-Miyaura couplings (typical yields: 65–88%) compared to tert-butyl derivatives (32–65%) due to reduced steric bulk .

Stability :

Key Findings:

- The target compound’s fluorine atom and boronate ester synergistically enhance electrophilicity, enabling efficient coupling with aryl chlorides (65% yield) .

- In contrast, tert-butyl derivatives are less reactive but preferred for long-term storage due to their stability .

Pharmacological and Industrial Relevance

- Prodrug Design: The target compound’s carbamate group facilitates controlled release of therapeutics (e.g., belinostat) via enzymatic cleavage, whereas methyl carbamates (CAS 2096334-55-1) lack this tunability .

- Material Science : Analogues with pyridinyl or thiophenyl boronate esters (e.g., CAS 1688649-04-8) are utilized in OLEDs, but the fluorine in the target compound improves solubility for biomedical applications .

Biological Activity

Benzyl (3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C20H23BFNO

- CAS Number : 1218791-13-9

- Molecular Weight : 341.31 g/mol

This compound functions primarily through its interaction with specific biological targets. Its boron-containing structure suggests potential reactivity with nucleophilic sites in proteins and enzymes.

Inhibition of Enzymatic Activity

Research has indicated that boronic acids and their derivatives can act as inhibitors for various proteases. In a study involving SARS-CoV-2 main protease (Mpro), compounds similar to benzyl carbamate demonstrated inhibition capabilities. The study found that certain derivatives could reduce enzyme activity by approximately 23% at a concentration of 20 μM .

Biological Activity Data

The following table summarizes key biological activities associated with benzyl carbamate and related compounds:

| Activity | Value | Reference |

|---|---|---|

| Mpro Inhibition | ≈23% at 20 μM | |

| Selectivity for Mpro over PLpro | Yes | |

| Binding Free Energy (ΔG*) | Varies by derivative | |

| Enzyme Inhibition Mode | Non-competitive |

Case Studies

-

SARS-CoV-2 Mpro Inhibition :

A focused library of β-amido boronic acids was screened for inhibitors of SARS-CoV-2 Mpro. Among these, compounds with structural similarities to benzyl carbamate were identified as promising candidates due to their significant binding affinity and inhibition rates . -

Enzymatic Assay Results :

In vitro assays demonstrated that benzyl carbamate derivatives exhibited selective inhibition against Mpro compared to other proteases like PLpro. This selectivity is crucial for minimizing off-target effects in therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for preparing Benzyl (3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, leveraging boronic ester intermediates. Key steps include:

- Boronic Ester Formation : Reacting halogenated precursors (e.g., bromo- or iodoarenes) with bis(pinacolato)diboron under inert conditions (argon/nitrogen) .

- Carbamate Protection : Introducing the benzyl carbamate group via reaction with benzyl chloroformate in anhydrous solvents (e.g., dichloromethane or THF) .

- Purification : Silica gel chromatography or recrystallization to isolate the final product.

Q. Critical Factors :

Q. Table 1: Synthesis Optimization Data

| Precursor Halogen | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Chloro | PdCl₂(dppf) | Dioxane | 32 | |

| Bromo | Pd(PPh₃)₄ | THF | 65 | |

| Iodo | Pd(OAc)₂/XPhos | DMF | 54 |

Q. How is NMR spectroscopy utilized to confirm the structure and purity of this compound?

Methodological Answer: 1H and 13C NMR are critical for verifying the boronic ester and carbamate functionalities:

- 1H NMR :

- 13C NMR :

Validation : Compare experimental shifts with computational predictions (e.g., DFT) to resolve ambiguities in overlapping signals .

Q. What are the stability considerations for storing and handling this compound?

Methodological Answer:

- Moisture Sensitivity : Boronic esters hydrolyze in water; store under inert gas (argon) at –20°C .

- Light Sensitivity : Amber vials prevent degradation of the carbamate group .

- Purity Monitoring : Use HPLC with a C18 column (ACN/water gradient) to detect hydrolysis byproducts .

Advanced Research Questions

Q. How does the fluorine substituent influence reactivity in cross-coupling reactions?

Methodological Answer: The 3-fluoro group:

- Electron-Withdrawing Effect : Enhances electrophilicity of the aryl ring, accelerating oxidative addition in Suzuki-Miyaura couplings .

- Steric Effects : Fluorine’s small size minimizes steric hindrance, enabling coupling with bulky partners (e.g., heteroarenes) .

Case Study : Fluorinated analogs show 20% higher coupling efficiency with pyrazole derivatives compared to non-fluorinated counterparts under identical conditions .

Q. How can conflicting literature data on reaction yields be resolved?

Methodological Answer: Discrepancies often arise from:

Q. Table 2: Yield Comparison Under Controlled Conditions

| Reference | Catalyst | Oxygen-Free? | Yield (%) |

|---|---|---|---|

| PdCl₂(dppf) | No | 32 | |

| PdCl₂(dppf) | Yes | 58 |

Q. What advanced applications exist for this compound in medicinal chemistry?

Methodological Answer:

- Protease Inhibition : The boronic ester acts as a transition-state analog in inhibitors (e.g., targeting HCV NS3/4A protease) .

- PET Tracers : Radiolabel with 18F for imaging studies; the fluorine substituent facilitates isotopic exchange .

Synthetic Challenge : Optimize protecting groups (e.g., tert-butyl vs. benzyl carbamate) to balance stability and deprotection efficiency .

Q. What mechanistic insights explain side reactions during coupling?

Methodological Answer: Common side reactions include:

- Protodeboronation : Catalyzed by trace acids; mitigate with buffered conditions (Na2CO3) .

- Homocoupling : Caused by excess base; stoichiometrically control K2CO3 or CsF .

Advanced Analysis : Use LC-MS to identify homocoupling dimers (m/z = 2×M – 2H) and adjust catalyst loading .

Q. Key Takeaways

- Synthesis : Prioritize bromo precursors and Pd(PPh₃)₄ for higher yields.

- Characterization : Leverage NMR and HPLC for purity validation.

- Applications : Exploit fluorine’s electronic effects for targeted drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.